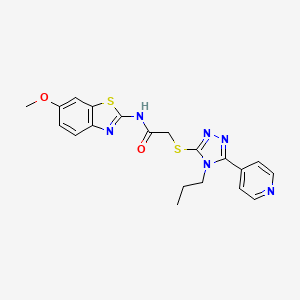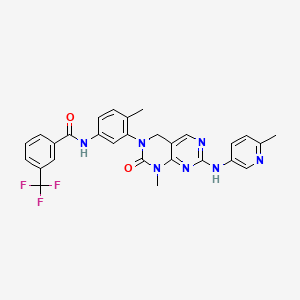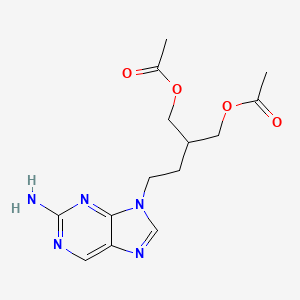
ファムシクロビル
概要
説明
ファムシクロビルは、主に帯状疱疹(帯状疱疹)や生殖器ヘルペスを含むヘルペスウイルス感染症の治療に使用されるグアノシンアナログ抗ウイルス薬です。これはペンシクロビルのプロドラッグであり、つまり体内で活性化合物ペンシクロビルに変換されます。 ファムシクロビルは、ペンシクロビルと比較して経口バイオアベイラビリティが高いため、経口投与した場合により効果的です .
作用機序
ファムシクロビルは、体内で迅速にペンシクロビルに変換されます。ペンシクロビルは、ウイルスチミジンキナーゼによってリン酸化されてペンシクロビル三リン酸を形成し、デオキシグアノシン三リン酸と競合することにより、ウイルスDNAポリメラーゼを阻害します。 ウイルスDNA合成と複製を選択的に阻害することにより、ヘルペスウイルスの複製を効果的に抑制します .
類似化合物の比較
ファムシクロビルは、アシクロビルやバラシクロビルなどの他の抗ウイルス薬に似ています。 いくつかのユニークな特徴があります。
経口バイオアベイラビリティの向上: ペンシクロビルと比較して、ファムシクロビルは経口バイオアベイラビリティが高いため、経口投与した場合により効果的です
細胞内半減期の延長: ファムシクロビルの活性型であるペンシクロビル三リン酸は、アシクロビル三リン酸と比較して、細胞内半減期が長いです.
類似化合物: 他の類似化合物には、アシクロビル、バラシクロビル、ガンシクロビルなどがあり、これらもヘルペスウイルス感染症の治療に使用されています.
ファムシクロビルのユニークな特性により、医学および科学研究における幅広い用途を持つ貴重な抗ウイルス薬となっています。
科学的研究の応用
Famciclovir has a wide range of scientific research applications, including:
Chemistry: Studies on the polymorphs of famciclovir and its crystal structures.
Medicine: Clinical trials evaluating its efficacy in treating herpesvirus infections and its pharmacokinetics in humans
Industry: Development of improved synthesis methods and formulations for better bioavailability and efficacy.
生化学分析
Biochemical Properties
Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV) . The conversion of famciclovir to penciclovir involves enzymes in the first-pass metabolism .
Cellular Effects
Famciclovir, once converted to penciclovir, inhibits the DNA polymerase of susceptible viruses . This results in the selective inhibition of herpes viral DNA synthesis and replication . Famciclovir is used for the treatment of recurrent cold sores and genital herpes in healthy patients and patients with HIV, and to manage herpes zoster .
Molecular Mechanism
The active compound, penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate competes with deoxyguanosine triphosphate to inhibit HSV-2 polymerase . Consequently, herpes viral DNA synthesis and replication are selectively inhibited .
Dosage Effects in Animal Models
In animal models, famciclovir has been shown to be effective. For example, in cats, famciclovir has been used for the treatment of feline herpesvirus infections . The recommended dose is 90mg/kg three times daily for three weeks
Metabolic Pathways
Famciclovir is converted to penciclovir through first-pass metabolism . This process involves the deacetylation and oxidation of famciclovir . The active compound, penciclovir, is then phosphorylated by viral thymidine kinase to a monophosphate form, which is subsequently converted to a triphosphate form by cellular enzymes .
Subcellular Localization
Once converted to penciclovir, it is taken up intracellularly
準備方法
合成経路と反応条件
ファムシクロビルの合成には、いくつかの重要なステップが含まれます。一般的な方法の1つは、グアニジン硝酸塩とマロン酸ジエチルを原料とすることから始まります。これらはアルカリ性条件下で環化反応を起こし、2-アミノ-4,6-ピリミジンジオールを形成します。この中間体は塩素化されて2-アミノ-4,6-ジクロロピリミジンを生成し、これが2-(2,2-ジメチル-1,3-ジオキサン-5-イル)エチル-1-アミンと反応して6-クロロ-N-(2-(2,2-ジメチル-1,3-ジオキサン-5-イル)エチル)ピリミジン-2,4-ジアミンを生成します。 続いて、酸性条件下で亜硝酸ナトリウムとの反応、続いて還元、脱塩素化、環化、エステル化を行うと、ファムシクロビルが得られます .
工業生産方法
ファムシクロビルの工業生産は、一般的に、反応効率と収率を高めるために、触媒と相間移動触媒を使用します。たとえば、2-アミノ-6-クロロプリンは、相間移動触媒下で3-ブロモプロパン-1,1,1-トリエチルホルミエートと縮合されます。得られた生成物は、脱カルボキシル化、還元、およびエステル化を受け、ファムシクロビルを生成します。 この方法は、簡便性、高収率、低コストのために、大規模生産に適しています .
化学反応の分析
反応の種類
ファムシクロビルは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ファムシクロビルは、酸化されてさまざまな中間体を形成できます。
還元: 還元反応は、ファムシクロビルとその前駆体からの合成に関与しています。
置換: 塩素化などの置換反応は、合成プロセスにおける重要なステップです。
一般的な試薬と条件
ファムシクロビルの合成に使用される一般的な試薬には、グアニジン硝酸塩、マロン酸ジエチル、亜硝酸ナトリウム、および活性炭上のパラジウム(Pd-C)などのさまざまな触媒が含まれます。 反応条件には、アルカリ性または酸性環境、相間移動触媒、および水素化が含まれることがよくあります .
生成される主な生成物
これらの反応から生成される主な生成物はファムシクロビルそのものであり、その後体内で活性な抗ウイルス化合物ペンシクロビルに変換されます .
科学研究への応用
ファムシクロビルは、以下を含む幅広い科学研究の用途があります。
類似化合物との比較
Famciclovir is similar to other antiviral drugs such as acyclovir and valaciclovir. it has several unique features:
Higher Oral Bioavailability: Compared to penciclovir, famciclovir has higher oral bioavailability, making it more effective when taken orally
Longer Intracellular Half-Life: Penciclovir triphosphate, the active form of famciclovir, has a longer intracellular half-life compared to acyclovir triphosphate.
Similar Compounds: Other similar compounds include acyclovir, valaciclovir, and ganciclovir, which are also used to treat herpesvirus infections.
Famciclovir’s unique properties make it a valuable antiviral drug with a wide range of applications in medicine and scientific research.
特性
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023038 | |
| Record name | Famciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v), Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol, 1.32e+00 g/L | |
| Record name | Famciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted to penciclovir triphosphate by cellular kinases. In vitro studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited., Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown. | |
| Record name | Famciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Famciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White shiny plates from ethyl acetate-hexane | |
CAS No. |
104227-87-4 | |
| Record name | Famciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famciclovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | famciclovir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Famciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAMCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIC03ANI02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Famciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102-104 °C, 102 - 104 °C | |
| Record name | Famciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Famciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B1671959.png)

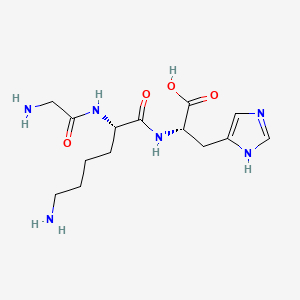
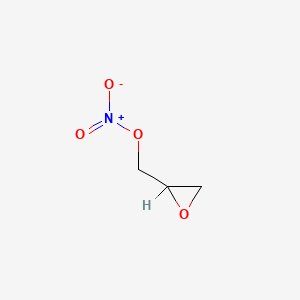
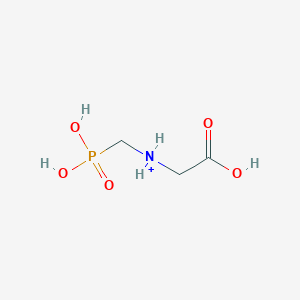
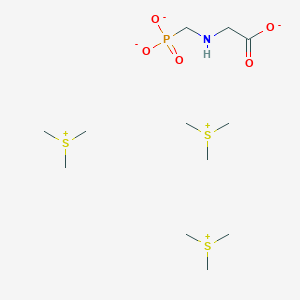
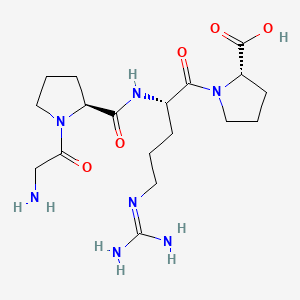
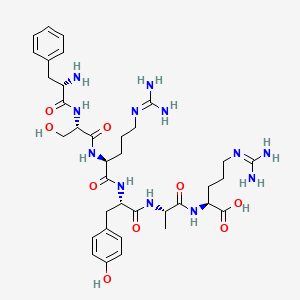
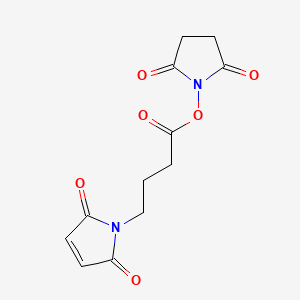
![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)
